N-(4-acetamidophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
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Description
N-(4-acetamidophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is known to have a unique mechanism of action and has been found to exhibit various biochemical and physiological effects.
Scientific Research Applications
Computational and Pharmacological Potential
The computational and pharmacological potential of 1,3,4-oxadiazole derivatives, including compounds structurally related to N-(4-acetamidophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide, was explored through docking against various targets such as epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX). These compounds showed moderate inhibitory effects across different assays, suggesting their potential in tumor inhibition, antioxidant, analgesic, and anti-inflammatory applications (M. Faheem, 2018).
Antibacterial and Enzymatic Inhibition
A series of N-substituted derivatives of 1,3,4-oxadiazole and acetamide showed promising antibacterial activity against both gram-negative and gram-positive bacteria. These compounds also exhibited anti-enzymatic potential against lipoxygenase (LOX) enzyme, with low hemolytic activity indicating their cytotoxic behavior and potential as antimicrobial agents (K. Nafeesa et al., 2017).
Antimicrobial and Hemolytic Agents
Novel derivatives of 1,3,4-oxadiazole and acetamide were synthesized and showed activity as antimicrobial and hemolytic agents. Most of these compounds were active against selected microbial species, with some exhibiting high potency and low toxicity, suggesting their potential for further biological screening and application trials (A. Rehman et al., 2016).
Synthesis and Antimicrobial Evaluation
Further research into N-substituted derivatives of 1,3,4-oxadiazole-thioacetamide demonstrated moderate to talented antimicrobial activity. These studies highlight the synthetic versatility of 1,3,4-oxadiazole derivatives and their potential application in developing new antibacterial agents (H. Khalid et al., 2016).
Anti-Inflammatory Activity
Compounds structurally related to this compound have been shown to possess anti-inflammatory activity, with some derivatives exhibiting significant protection in Carrageenan-induced edema tests. These findings suggest potential therapeutic applications in treating inflammation (L. Nargund et al., 1994).
properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3S/c1-11(23)19-13-4-6-14(7-5-13)20-15(24)10-26-17-22-21-16(25-17)12-3-2-8-18-9-12/h2-9H,10H2,1H3,(H,19,23)(H,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMOSJBHUUEVLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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